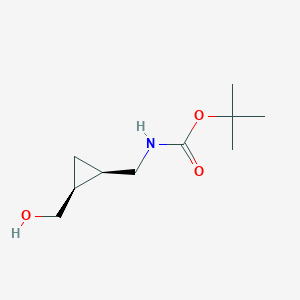
Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl ring, which can be carried out using formaldehyde and a suitable base.
Carbamate formation: The final step involves the reaction of the hydroxymethyl cyclopropyl intermediate with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative without the cyclopropyl and hydroxymethyl groups.
Cyclopropylmethyl carbamate: Lacks the tert-butyl group.
Hydroxymethyl cyclopropyl carbamate: Similar structure but without the tert-butyl group.
Uniqueness
Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to the combination of the tert-butyl group, the cyclopropyl ring, and the hydroxymethyl substituent
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |
Clé InChI |
KXNPTSIIVCAMOC-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















